molecular formula C6H9F3O2 B14035497 3-(Trifluoromethoxy)cyclopentan-1-OL

3-(Trifluoromethoxy)cyclopentan-1-OL

Cat. No.: B14035497
M. Wt: 170.13 g/mol
InChI Key: RBQWBUVMAFLSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)cyclopentan-1-OL is a fluorinated cyclopentanol derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 3-position of the cyclopentane ring. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

Properties

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

3-(trifluoromethoxy)cyclopentan-1-ol

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)11-5-2-1-4(10)3-5/h4-5,10H,1-3H2

InChI Key

RBQWBUVMAFLSEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to handle the volatile nature of trifluoromethoxy compounds . The reaction conditions often require careful control of temperature and pressure to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)cyclopentan-1-OL may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced trifluoromethoxylation reagents and techniques is crucial in industrial settings to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclopentan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted cyclopentanol derivatives .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compounds selected for comparison include:

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol ()

3-Methyl-2-cyclopenten-1-ol ()

3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ()

Table 1: Structural and Functional Comparison
Compound Core Structure Substituent(s) Functional Groups Key Features
3-(Trifluoromethoxy)cyclopentan-1-OL Cyclopentanol -OCF₃ at C3 Alcohol, trifluoromethoxy High polarity, potential metabolic stability
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol Bicyclo[1.1.1]pentanol -CF₃ at C3 Alcohol, trifluoromethyl High ring strain, compact bicyclic framework
3-Methyl-2-cyclopenten-1-ol Cyclopentenol -CH₃ at C3, double bond at C2 Alcohol, alkene Planar structure, reduced steric hindrance
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol Cyclopentenol derivative Multiple methyl and alkenyl groups Alcohol, alkenes Complex branching, fragrance applications

Physical and Chemical Properties

Table 2: Physical Properties of Comparable Compounds
Compound Molecular Weight (g/mol) Purity Boiling Point/Other Notes
This compound Not reported N/A Expected higher boiling point due to -OCF₃
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol 152.12 98% High purity; bicyclic structure reduces solubility
3-Methyl-2-cyclopenten-1-ol ~112.17 (calculated) N/A Distilled at 12 mm Hg; liquid at room temp
  • Steric Effects: The bicyclo[1.1.1]pentanol framework introduces significant steric hindrance, unlike the more flexible cyclopentanol ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.